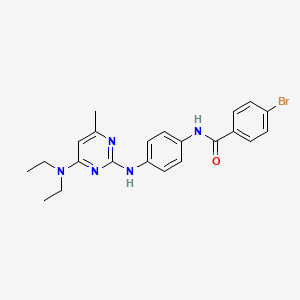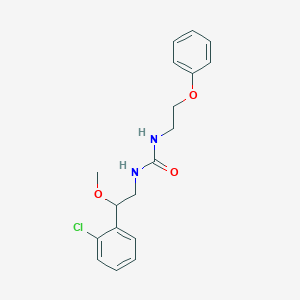
1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(2-phenoxyethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(2-phenoxyethyl)urea, also known as CPMU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPMU is a urea derivative that has been synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Environmental Science : The degradation of antimicrobials like triclosan and triclocarban, which are structurally similar to the queried compound, has been studied using electro-Fenton systems. This research is important for understanding the environmental impact and degradation pathways of these compounds (Sirés et al., 2007).
Cancer Research : Symmetrical N,N'-diarylureas, which share a functional group with the queried compound, have been identified as potent activators of eIF2α kinase, influencing cancer cell proliferation. This signifies their potential as anti-cancer agents (Denoyelle et al., 2012).
Pesticide Science : Certain urea derivatives have been investigated as insecticides, disrupting cuticle deposition in insects, indicating their potential use in pest control (Mulder & Gijswijt, 1973).
Photodegradation Studies : Investigations have been conducted on the photodegradation and hydrolysis of substituted urea pesticides in water, which is relevant for understanding the environmental stability and breakdown of these compounds (Gatidou & Iatrou, 2011).
Agricultural Chemistry : The determination of maloran (a herbicide) and its metabolites in soils, which includes substituted ureas, provides insights into the environmental fate and soil chemistry interactions of these compounds (Katz & Strusz, 1968).
Chemical Synthesis : Research on the synthesis of various urea derivatives, including those with trihalomethyl and dihydrothieno[2,3-d]pyrimidin-4-ones, contributes to the broader field of organic chemistry and synthesis (Vovk et al., 2004).
Toxicology : The toxicity and photodegradation of certain urea derivatives have been studied, which is important for assessing the environmental and health impacts of these chemicals (Guoguang, Xiangning, & Xiao-bai, 2001).
Propiedades
IUPAC Name |
1-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3/c1-23-17(15-9-5-6-10-16(15)19)13-21-18(22)20-11-12-24-14-7-3-2-4-8-14/h2-10,17H,11-13H2,1H3,(H2,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALRJVFHNOHFEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NCCOC1=CC=CC=C1)C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


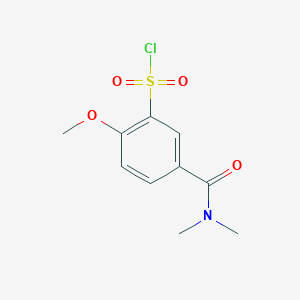
![3-Fluoro-3-[3-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride](/img/structure/B2389362.png)
![2-(4-fluorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2389363.png)

![(E)-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid](/img/structure/B2389365.png)
![(Z)-2-(3,4-dimethylphenyl)-N-(3-(2-(methylthio)ethyl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2389368.png)

![N-[3-({[3-(acetylamino)benzyl][(3-methylphenyl)sulfonyl]amino}methyl)phenyl]acetamide](/img/structure/B2389370.png)
![Racemic-(6S,8Ar)-Tert-Butyl 6-(Hydroxymethyl)Hexahydropyrrolo[1,2-A]Pyrazine-2(1H)-Carboxylate](/img/structure/B2389371.png)
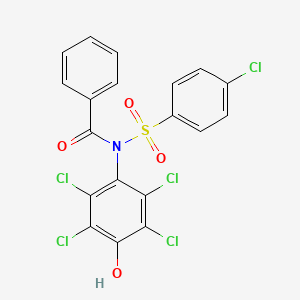
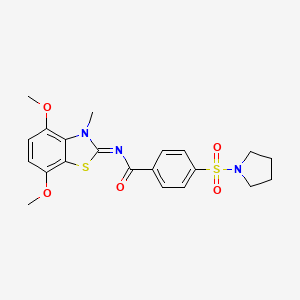
![N-[2-(2-methylpiperidin-1-yl)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide](/img/no-structure.png)
